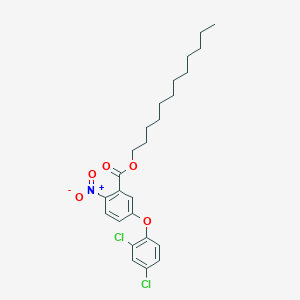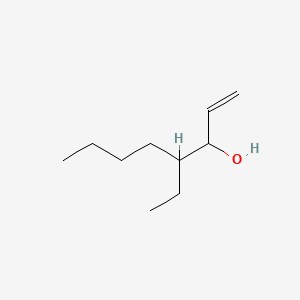
4-Ethyloct-1-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyloct-1-en-3-ol is an organic compound with the molecular formula C10H20O. It is a type of fatty alcohol and is known for its distinctive odor. This compound is used in various applications, including as a fragrance ingredient and in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyloct-1-en-3-ol typically involves the reaction of oct-1-en-3-ol with ethylating agents under controlled conditions. One common method is the ethylation of oct-1-en-3-ol using ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon are used to facilitate the ethylation reaction. The process is typically conducted at elevated temperatures and pressures to optimize the reaction rate and product yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyloct-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield saturated alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 4-Ethyloct-1-en-3-one or 4-Ethyloctanoic acid.
Reduction: 4-Ethyloctanol.
Substitution: 4-Ethyloct-1-en-3-yl chloride.
Applications De Recherche Scientifique
4-Ethyloct-1-en-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in biological signaling and as a potential pheromone.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the fragrance industry due to its pleasant odor and in the production of other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Ethyloct-1-en-3-ol involves its interaction with specific molecular targets. In biological systems, it can act as a signaling molecule, binding to receptors and triggering specific cellular responses. The exact pathways and targets can vary depending on the context, but it often involves modulation of enzyme activity and gene expression.
Comparaison Avec Des Composés Similaires
4-Ethyloct-1-en-3-ol can be compared with other similar compounds such as:
Oct-1-en-3-ol: Similar structure but lacks the ethyl group, leading to different chemical properties and applications.
4-Ethyloct-1-yn-3-ol: Contains a triple bond instead of a double bond, resulting in different reactivity and uses.
1-Octen-3-ol: Another related compound with a similar backbone but different functional groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
58046-43-8 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
4-ethyloct-1-en-3-ol |
InChI |
InChI=1S/C10H20O/c1-4-7-8-9(5-2)10(11)6-3/h6,9-11H,3-5,7-8H2,1-2H3 |
Clé InChI |
AZFUMZRIDXIUQM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


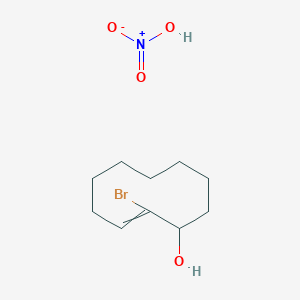
![Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl-](/img/structure/B14611400.png)
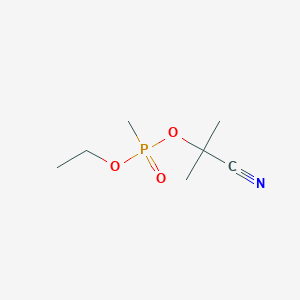

![2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14611424.png)
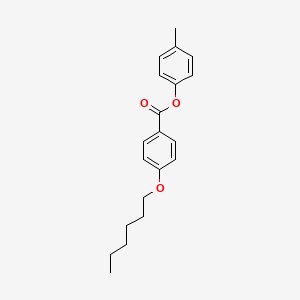
![[1,3]Oxazolo[4,5-c][1,7]naphthyridin-2(3H)-one](/img/structure/B14611436.png)
![[(5S,5aS,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B14611456.png)
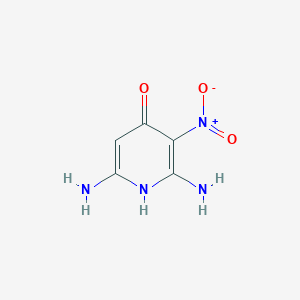
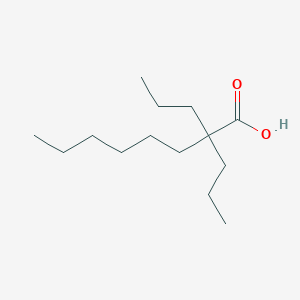
![2-[Ethyl(phenyl)amino]ethyl butylcarbamate](/img/structure/B14611474.png)
![N,N'-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14611480.png)
![Acetamide, N,N'-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14611482.png)
